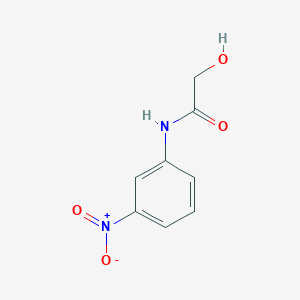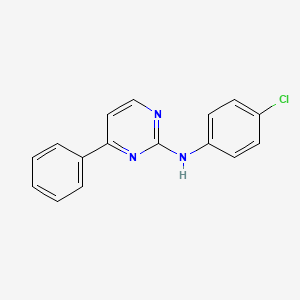
4-(4-Bromophenoxy)-2-chloropyrimidine
Overview
Description
“4-(4-Bromophenoxy)-2-chloropyrimidine” is likely a halogenated pyrimidine compound. Halogenated pyrimidines are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromophenoxy)-2-chloropyrimidine” are not available, similar compounds such as “4-(4-Bromophenoxy)phenyl)methanol” have been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone.Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)-2-chloropyrimidine” would likely consist of a pyrimidine ring substituted with a chloro group at the 2-position and a bromophenoxy group at the 4-position .Scientific Research Applications
Pharmacology: Antituberculosis and Antimicrobial Agents
In pharmacology, derivatives of 4-(4-Bromophenoxy)-2-chloropyrimidine have been explored for their potential as antituberculosis and antimicrobial agents. The presence of the bromophenoxy group is significant in the synthesis of hydrazide-hydrazones, which are known for their antibacterial and antifungal properties . These compounds can serve as intermediates in creating novel drugs aimed at combating resistant strains of tuberculosis and other microbial infections.
Material Science: Synthesis of Coordination Polymers
Material scientists have utilized 4-(4-Bromophenoxy)-2-chloropyrimidine in the synthesis of coordination polymers . These polymers have unique properties that make them suitable for various applications, including catalysis, gas storage, and separation technologies. The ability to form stable polymeric structures with metals like nickel (II) opens up possibilities for creating new materials with tailored properties.
Chemical Synthesis: Cross-Coupling Reactions
In chemical synthesis, 4-(4-Bromophenoxy)-2-chloropyrimidine is a valuable reagent for cross-coupling reactions . These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and agrochemicals. The bromophenoxy moiety acts as a good leaving group, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemistry: Drug Design and Molecular Interactions
Biochemists have investigated the role of 4-(4-Bromophenoxy)-2-chloropyrimidine derivatives in drug design. The compound’s structure has been used to study molecular interactions and binding affinities with proteins, which is crucial in the development of new drugs . Understanding these interactions helps in tailoring drug molecules for specific targets, enhancing their efficacy and reducing side effects.
properties
IUPAC Name |
4-(4-bromophenoxy)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTRBYSTEUXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-2-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)



![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)




![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)



![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)